The Spliceosome as a Therapeutic Target: An In-depth Technical Guide to the Mechanism of Action of Pladienolide B
The Spliceosome as a Therapeutic Target: An In-depth Technical Guide to the Mechanism of Action of Pladienolide B
This guide provides a comprehensive technical overview of the mechanism of action of pladienolide B, a potent natural product that targets the spliceosome. It is intended for researchers, scientists, and drug development professionals interested in the intricacies of pre-mRNA splicing and the therapeutic potential of spliceosome modulators.
Introduction: The Spliceosome - A Dynamic Molecular Machine
Pre-mRNA splicing is a fundamental process in eukaryotic gene expression where non-coding introns are removed from precursor messenger RNA (pre-mRNA) and the coding exons are ligated together. This intricate process is carried out by the spliceosome, a large and dynamic ribonucleoprotein (RNP) complex. The spliceosome is composed of five small nuclear RNAs (snRNAs; U1, U2, U4, U5, and U6) and over 100 proteins, which assemble in a stepwise manner on the pre-mRNA substrate.
The fidelity of splicing is critical for the production of functional proteins. Errors in this process can lead to the generation of aberrant proteins and are implicated in numerous human diseases, including various forms of cancer. This makes the spliceosome an attractive target for therapeutic intervention.
Pladienolide B: A Potent Modulator of the Spliceosome
Pladienolide B is a 12-membered macrolide natural product originally isolated from the bacterium Streptomyces platensis. It has demonstrated potent antitumor activity by inhibiting pre-mRNA splicing.[1][2] Pladienolide B and its derivatives have become invaluable chemical probes for dissecting the complex mechanisms of the spliceosome and have paved the way for the development of novel anti-cancer therapies.[1][3]
The Direct Target: The SF3b Complex
Biochemical studies have unequivocally identified the Splicing Factor 3b (SF3b) complex as the direct molecular target of pladienolide B.[1][4][5] The SF3b complex is a core component of the U2 small nuclear ribonucleoprotein (snRNP), which plays a crucial role in recognizing the branch point sequence (BPS) within the intron—a critical early step in spliceosome assembly.[6][7]
Specifically, pladienolide B binds to a pocket formed by two key proteins within the SF3b complex: SF3B1 and PHF5A .[8][9] This binding site is located in a region of SF3B1 that is essential for its interaction with the pre-mRNA.
The Molecular Mechanism of Action: A Step-by-Step Inhibition
The binding of pladienolide B to the SF3B1-PHF5A interface induces a conformational change in the SF3b complex, leading to the inhibition of splicing through a competitive mechanism.[9][10][11][12]
-
Inhibition of U2 snRNP Binding: Pladienolide B's interaction with SF3B1 interferes with the stable association of the U2 snRNP with the pre-mRNA's branch point sequence.[13]
-
Competitive Inhibition: Cryo-electron microscopy (cryo-EM) studies have revealed that pladienolide B occupies the same binding pocket that normally accommodates the branch point adenosine of the pre-mRNA.[10][11][12] This direct competition prevents the proper recognition and binding of the intron, effectively stalling the splicing process.
-
Stalling Spliceosome Assembly: By preventing the stable integration of the U2 snRNP, pladienolide B arrests the spliceosome assembly at the A complex stage.[14][15] This prevents the subsequent recruitment of the U4/U5/U6 tri-snRNP and the transition to the catalytically active B complex.[7][16]
The overall effect is a global disruption of pre-mRNA splicing, leading to the accumulation of unspliced pre-mRNAs and the retention of introns in the mature mRNA transcripts.[17][18] This results in the production of non-functional or truncated proteins, ultimately triggering cellular stress responses.
Cellular Consequences of Splicing Inhibition
The disruption of splicing by pladienolide B has profound effects on cellular physiology, particularly in rapidly dividing cancer cells which are often more reliant on efficient splicing for their survival.
-
Alternative Splicing Modulation: Pladienolide B does not simply block all splicing but rather modulates alternative splicing patterns.[3][17] This can lead to a switch in the production of certain protein isoforms, for example, from anti-apoptotic to pro-apoptotic forms of proteins like MCL-1 and BCL-X.[17][19]
-
Cell Cycle Arrest: Treatment with pladienolide B leads to cell cycle arrest, primarily at the G1 and G2/M phases.[13]
-
Induction of Apoptosis: The accumulation of aberrant mRNAs and dysfunctional proteins triggers a cellular stress response that ultimately leads to programmed cell death, or apoptosis.[14][17][18]
Experimental Protocols for Studying Pladienolide B's Mechanism
The following are detailed methodologies for key experiments used to investigate the mechanism of action of pladienolide B.
In Vitro Splicing Assay
This assay directly measures the inhibitory effect of pladienolide B on the splicing reaction in a cell-free system.
Methodology:
-
Prepare HeLa Nuclear Extract:
-
Culture HeLa cells to a high density.
-
Harvest cells and swell in a hypotonic buffer.
-
Lyse the cells using a Dounce homogenizer.
-
Isolate the nuclei by centrifugation.
-
Extract nuclear proteins using a high-salt buffer.
-
Dialyze the extract against a storage buffer and store at -80°C.
-
-
In Vitro Transcription of Pre-mRNA Substrate:
-
Linearize a plasmid containing a model pre-mRNA transcript with a restriction enzyme.
-
Transcribe the pre-mRNA in vitro using T7 RNA polymerase and incorporate a radiolabel (e.g., [α-³²P]UTP).
-
Purify the radiolabeled pre-mRNA transcript.
-
-
Splicing Reaction:
-
Set up splicing reactions containing HeLa nuclear extract, ATP, and the radiolabeled pre-mRNA substrate.
-
Add varying concentrations of pladienolide B (or DMSO as a control) to the reactions.
-
Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
-
-
RNA Analysis:
-
Stop the reactions and extract the RNA.
-
Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA bands by autoradiography.
-
Quantify the band intensities to determine the percentage of splicing inhibition.[20]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a drug with its protein target in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture cells (e.g., a cancer cell line) to confluence.
-
Treat the cells with pladienolide B or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble SF3B1 in each sample by Western blotting using an anti-SF3B1 antibody.
-
Binding of pladienolide B is expected to stabilize SF3B1, resulting in a higher melting temperature compared to the control.[21]
-
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM has been instrumental in visualizing the interaction between pladienolide B and the spliceosome at near-atomic resolution.
Workflow:
Resistance Mutations: Confirming the Target
The emergence of resistance to pladienolide B provides strong genetic evidence for its mechanism of action. Mutations in the SF3B1 gene, particularly at residue Arginine 1074 (R1074H), have been shown to confer resistance to the cytotoxic effects of pladienolide B.[17] These mutations are located within the pladienolide B binding pocket and likely reduce the binding affinity of the compound, thus validating SF3B1 as the primary target.[22]
Therapeutic Implications and Future Directions
The potent and selective activity of pladienolide B against cancer cells has established the spliceosome as a bona fide therapeutic target.[3][18] Several synthetic analogs of pladienolide B, such as E7107, have entered clinical trials for the treatment of various solid tumors and hematological malignancies.[19][23]
Future research in this area will likely focus on:
-
Developing next-generation spliceosome modulators with improved efficacy and safety profiles.
-
Identifying biomarkers to predict which patients are most likely to respond to spliceosome-targeted therapies.
-
Exploring combination therapies that pair spliceosome inhibitors with other anti-cancer agents.
Quantitative Data Summary
| Compound | Target | IC50 (Cell Proliferation) | Mechanism of Action |
| Pladienolide B | SF3B1 | 1.6-4.9 nM (gastric cancer cells) | Competitive inhibitor of pre-mRNA binding |
| E7107 | SF3B1 | 1.0-20 nM (various cancer cell lines)[23] | Competitive inhibitor of pre-mRNA binding |
References
-
GlpBio. (2024, February 2). Pladienolide B: Unraveling Splicing Mechanisms and Therapeutic Potential. [Link]
-
Lagisetti, C., et al. (n.d.). Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B. NIH. [Link]
-
Bonavida, B., et al. (n.d.). The development and application of small molecule modulators of SF3b as therapeutic agents for cancer. NIH. [Link]
-
Vanzyl, E. J., et al. (2020). The spliceosome inhibitors isoginkgetin and pladienolide B induce ATF3-dependent cell death. PLOS One. [Link]
-
Effenberger, T., et al. (2014). Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs. Journal of Biological Chemistry. [Link]
-
Sciarrillo, R., et al. (2024). Exploring Splicing Modulation as an Innovative Approach to Combat Pancreatic Cancer: SF3B1 Emerges as a Prognostic Indicator and Therapeutic Target. International Journal of Biological Sciences. [Link]
-
Chen, L., et al. (2019). Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Taylor & Francis Online. [Link]
-
Salton, M., et al. (2011). Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment. PMC - PubMed Central. [Link]
-
Martín, P., et al. (2021). Dysregulated splicing factor SF3B1 unveils a dual therapeutic vulnerability to target pancreatic cancer cells and cancer stem cells with an anti-splicing drug. Journal of Experimental & Clinical Cancer Research. [Link]
-
ResearchGate. (n.d.). In vitro experiments inhibiting splicing process using Pladienolide-B.... [Link]
-
DeNicola, M., et al. (2022). Targeted high throughput mutagenesis of the human spliceosome reveals its in vivo operating principles. bioRxiv. [Link]
-
Kotake, Y., et al. (2007). Splicing factor SF3b as a target of the antitumor natural product pladienolide. Nature Chemical Biology. [Link]
-
ProQuest. (n.d.). Mechanism of Anti-Tumor Compounds That Inhibit the Spliceosome. [Link]
-
Hoshino, A., et al. (2024). Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide‐B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish. PMC - PubMed Central. [Link]
-
Ludwig, S. (2020). Investigation of the effects of the splicing inhibitor Pladienolide B and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro. eDiss. [Link]
-
ResearchGate. (n.d.). Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide‐B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish | Request PDF. [Link]
-
Vanzyl, E. J., et al. (2020). The spliceosome inhibitors isoginkgetin and pladienolide B induce ATF3-dependent cell death. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Impact of PB analogs on in vitro splicing. A, denaturing gel analysis.... [Link]
-
Effenberger, T., et al. (2014). Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages. NIH. [Link]
-
Kurtz, S. E., et al. (2019). Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B. PMC - PubMed Central. [Link]
-
Finci, L., et al. (2018). The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action. PMC - PubMed Central. [Link]
-
eScholarship.org. (n.d.). Developing an in vitro thermal shift assay to assess target engagement of spliceosome inhibitors. [Link]
-
ResearchGate. (n.d.). Pladienolide B inhibited SF3b1 expression. (A) The effect of.... [Link]
-
ResearchGate. (n.d.). The SF3B1 inhibitor Pladienolide B inhibits the HSR in a dose-dependent.... [Link]
-
Ludwig, S. (2020). Investigation of the effects of the splicing inhibitor Pladienolide B and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro. eDiss. [Link]
-
ResearchGate. (n.d.). Engineering oncogenic hotspot mutations on SF3B1 via CRISPR-directed PRECIS mutagenesis. [Link]
-
Chen, L., et al. (2019). Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cell. Taylor & Francis Online. [Link]
-
Frank, F., et al. (2021). Modulation of SF3B1 in the pre-mRNA spliceosome induces a RIG-I-dependent type I IFN response. NIH. [Link]
-
Ludwig, S. (2020). Investigation of the effects of the splicing inhibitor Pladienolide B and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro. eDiss. [Link]
-
Bradley, R. K., et al. (2020). Titration of SF3B1 Activity Reveals Distinct Effects on the Transcriptome and Cell Physiology. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Pladienolide B significantly inhibited HeLa cell viability and colony.... [Link]
-
Finci, L., et al. (2018). The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action. PubMed. [Link]
-
Webb, T. R., et al. (2017). A Challenging Pie to Splice: Drugging the Spliceosome. PMC - PubMed Central. [Link]
-
Webb, T. R., et al. (2019). Total Syntheses of Pladienolide-Derived Spliceosome Modulators. MDPI. [Link]
-
Hong, D. S., et al. (2013). Phase I Pharmacokinetic and Pharmacodynamic Study of the First-in-Class Spliceosome Inhibitor E7107 in Patients with Advanced Solid Tumors. AACR Journals. [Link]
-
Semantic Scholar. (n.d.). The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action. [Link]
-
Fica, S. M., et al. (2017). Cryo-EM snapshots of the spliceosome: structural insights into a dynamic ribonucleoprotein machine. NIH. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. The development and application of small molecule modulators of SF3b as therapeutic agents for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Splicing factor SF3b as a target of the antitumor natural product pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Anti-Tumor Compounds That Inhibit the Spliceosome - ProQuest [proquest.com]
- 7. Investigation of the effects of the splicing inhibitor Pladienolide B and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]
- 8. Targeted high throughput mutagenesis of the human spliceosome reveals its in vivo operating principles | bioRxiv [biorxiv.org]
- 9. Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide‐B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action | Semantic Scholar [semanticscholar.org]
- 13. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The spliceosome inhibitors isoginkgetin and pladienolide B induce ATF3-dependent cell death | PLOS One [journals.plos.org]
- 15. The spliceosome inhibitors isoginkgetin and pladienolide B induce ATF3-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of the effects of the splicing inhibitor Pladienolide B and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]
- 17. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Exploring Splicing Modulation as an Innovative Approach to Combat Pancreatic Cancer: SF3B1 Emerges as a Prognostic Indicator and Therapeutic Target [ijbs.com]
- 20. researchgate.net [researchgate.net]
- 21. escholarship.org [escholarship.org]
- 22. Modulation of SF3B1 in the pre-mRNA spliceosome induces a RIG-I-dependent type I IFN response - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
